molecular formula C9H7ClF3NO B14805930 3-Chloro-5-cyclopropoxy-4-(trifluoromethyl)pyridine

3-Chloro-5-cyclopropoxy-4-(trifluoromethyl)pyridine

Cat. No.: B14805930
M. Wt: 237.60 g/mol
InChI Key: CKXZOLLTJUCKCI-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxy-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of a trifluoromethyl group and a cyclopropoxy group in the pyridine ring contributes to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction between a trifluoromethyl pyridine building block and a chlorinated counterpart . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.

    Oxidation: Potassium permanganate in water, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in the formation of corresponding oxidized or reduced products.

Scientific Research Applications

3-Chloro-5-cyclopropoxy-4-(trifluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the cyclopropoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-cyclopropoxy-4-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl group and the cyclopropoxy group in the pyridine ring. This combination imparts distinctive physicochemical properties, making it valuable for specific applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxy-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7ClF3NO/c10-6-3-14-4-7(15-5-1-2-5)8(6)9(11,12)13/h3-5H,1-2H2

InChI Key

CKXZOLLTJUCKCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2C(F)(F)F)Cl

Origin of Product

United States

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